(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

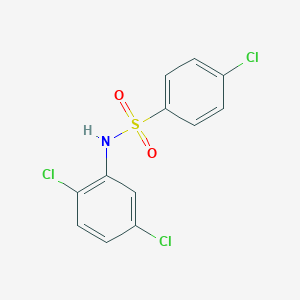

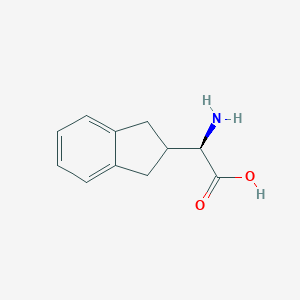

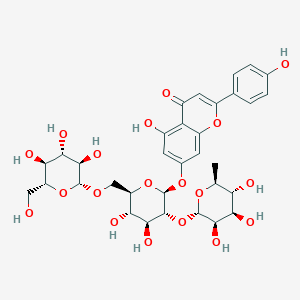

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .

Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antitumor Activity

This compound exhibits potential as a phosphoinositide 3-kinase (PI3K) inhibitor , which is significant in cancer research. PI3Ks are involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are critical processes in cancer development and progression . By inhibiting PI3K activity, this compound could be valuable in the development of new anticancer drugs.

Organic Synthesis: Regioselective Bromination

In organic chemistry, the compound can be used for regioselective bromination . This process is crucial for creating molecules with specific structural configurations, which can lead to different biological activities. The ability to control the site of bromination is essential for synthesizing compounds with desired properties for pharmaceuticals and agrochemicals .

Material Science: Functional Group Tolerance

The compound’s structure allows for high functional group tolerance in chemical reactions. This makes it an excellent candidate for late-stage functionalization in material science, where modifying the properties of materials at the final stages of synthesis is often required .

Drug Discovery: Hit Compound Identification

Due to its structural diversity, the compound can be used in the discovery of hit compounds . It can serve as a starting point for the synthesis of diverse compound libraries, which are screened against various biological targets to identify potential new drugs .

Structural Biology: X-ray Crystallography

The compound can be crystallized and used in X-ray crystallography to determine the three-dimensional structures of biological macromolecules. Understanding the structure of these molecules is crucial for drug design and understanding their function .

Chemical Biology: Enzyme Inhibition Studies

As a potential enzyme inhibitor, this compound can be used in chemical biology to study the function of enzymes and their role in various biological processes. Inhibiting specific enzymes can help understand disease mechanisms and identify therapeutic targets .

Pharmacology: Pharmacokinetics and Dynamics

The compound can be used in pharmacological studies to understand its pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body). These studies are essential for developing safe and effective medications .

Computational Chemistry: Molecular Docking

Finally, in computational chemistry, the compound can be used for molecular docking simulations. These simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in the rational design of drugs .

Wirkmechanismus

Target of Action

It is suggested that this compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . This might involve oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential involvement in sm cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in SM cross-coupling reactions , it might contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence its role in sm cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)